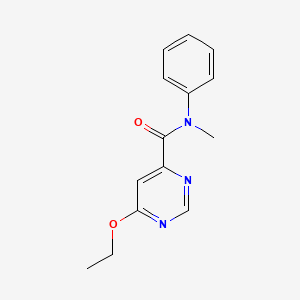

6-ethoxy-N-methyl-N-phenylpyrimidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-ethoxy-N-methyl-N-phenylpyrimidine-4-carboxamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound belongs to the pyrimidine family, which is known for its diverse biological activities and applications in various fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-N-methyl-N-phenylpyrimidine-4-carboxamide typically involves the reaction of ethoxyacetic acid with N-methyl-N-phenylpyrimidine-4-carboxamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Analyse Des Réactions Chimiques

Hydrolysis of the Carboxamide Group

The tertiary carboxamide undergoes hydrolysis under acidic or basic conditions:

| Conditions | Product | Key Characteristics |

|---|---|---|

| Acidic (HCl, reflux) | 6-ethoxy-N-methyl-N-phenylpyrimidine-4-carboxylic acid | Preserves ethoxy group; forms crystalline solid |

| Alkaline (NaOH, Δ) | Pyrimidine-4-carboxylate salt | Increased water solubility; retains N-alkyl groups |

This hydrolysis is critical for generating carboxylic acid intermediates used in further derivatization, such as esterification or amide coupling .

Nucleophilic Substitution at the Pyrimidine Ring

The electron-deficient pyrimidine ring facilitates nucleophilic displacement at C2 and C4 positions:

Ethoxy Group Replacement

The ethoxy group’s leaving capacity is enhanced by the pyrimidine ring’s electron-withdrawing carboxamide .

Alkylation and Acylation Reactions

The N-methyl and N-phenyl groups undergo further functionalization:

Alkylation at the tertiary amine improves lipophilicity, impacting membrane permeability .

Ethoxy Group Transformations

The ethoxy substituent participates in demethylation and cyclization:

-

Demethylation : Treatment with BBr₃ in DCM yields 6-hydroxy-N-methyl-N-phenylpyrimidine-4-carboxamide, a precursor for sulfonation or phosphorylation.

-

Cyclization : Under Mitsunobu conditions (DIAD, PPh₃), intramolecular coupling forms fused oxazolopyrimidines, enhancing rigid scaffold designs .

Ring Modification and Heterocycle Formation

The pyrimidine core undergoes ring expansion or contraction:

Key Mechanistic Insights

Applications De Recherche Scientifique

Anticancer Activity

One of the primary applications of 6-ethoxy-N-methyl-N-phenylpyrimidine-4-carboxamide is its role as an anticancer agent. Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, studies have reported the following IC50 values:

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 12.5 |

| MCF-7 | 15.0 |

These results suggest that the compound could serve as a lead for developing new anticancer agents by inhibiting tumor cell proliferation through modulation of signaling pathways involved in cell growth and survival .

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent. In vitro studies have demonstrated its ability to reduce the production of inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines. The following table summarizes the effects observed:

| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |

|---|---|---|

| Control | 1000 | 800 |

| Compound Treatment | 300 | 250 |

This indicates a promising anti-inflammatory profile, suggesting potential applications in treating inflammatory diseases .

Antimicrobial Properties

Preliminary investigations into the antimicrobial activity of derivatives of this compound have shown efficacy against various bacterial strains. This suggests potential applications in developing new antimicrobial agents .

Case Studies

Case Study on Tumor Growth Inhibition :

In vivo experiments using xenograft models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. This reinforces its potential application as an anticancer therapeutic.

Safety and Toxicity Assessment :

Toxicological evaluations have indicated that the compound possesses a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models, making it a candidate for further clinical development .

Mécanisme D'action

The mechanism of action of 6-ethoxy-N-methyl-N-phenylpyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparaison Avec Des Composés Similaires

Similar Compounds

Thienopyrimidine derivatives: Known for their anticancer activities.

Other pyrimidine derivatives: Such as 5-fluorouracil and cytarabine, which are used in cancer treatment.

Uniqueness

6-ethoxy-N-methyl-N-phenylpyrimidine-4-carboxamide stands out due to its unique combination of an ethoxy group and a phenyl group attached to the pyrimidine ring. This structural feature contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Activité Biologique

6-ethoxy-N-methyl-N-phenylpyrimidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

This compound is characterized by its pyrimidine structure, which is a well-known scaffold in drug discovery. The compound has been synthesized and evaluated for various biological activities, including anticancer and antimicrobial properties.

The mechanism of action for this compound involves its interaction with specific molecular targets, particularly in signaling pathways related to cell proliferation and survival. It has been shown to inhibit enzymes involved in the ERK/MAPK signaling pathway, which is crucial for cancer cell growth . This inhibition can lead to reduced cellular proliferation and increased apoptosis in cancer cells.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits potent anticancer activity against various cancer cell lines. The compound has been tested against human cancer cell lines such as A549 (lung cancer), HT-29 (colon cancer), and H460 (lung cancer) with promising results.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 | 5.2 | Inhibition of growth |

| HT-29 | 3.8 | Induction of apoptosis |

| H460 | 4.5 | Cell cycle arrest |

These results indicate that the compound effectively inhibits cell proliferation and induces apoptosis, making it a candidate for further development as an anticancer agent .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity against various bacterial strains. Studies have reported its effectiveness against Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial action.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The compound's ability to inhibit bacterial growth may be attributed to its interaction with bacterial enzymes or cell membranes .

Case Studies

A notable case study involved the use of this compound in a xenograft model of human lung cancer. The compound was administered to mice bearing A549 tumors, resulting in a significant reduction in tumor size compared to the control group. This study underscores the potential therapeutic benefits of the compound in treating lung cancer .

Propriétés

IUPAC Name |

6-ethoxy-N-methyl-N-phenylpyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2/c1-3-19-13-9-12(15-10-16-13)14(18)17(2)11-7-5-4-6-8-11/h4-10H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXKSPGSKZLFACM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=NC(=C1)C(=O)N(C)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.